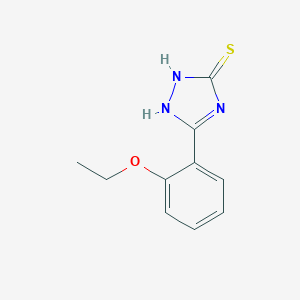

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives generally involves the cyclization of thiosemicarbazides under acidic or basic conditions. For compounds similar to “5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol,” the synthesis can be achieved through the reaction of ethoxybenzaldehyde derivatives with thiosemicarbazide, followed by cyclization. The synthesis pathways are designed to introduce various substituents on the triazole ring to explore their effects on the compound's physical and chemical properties and biological activity.

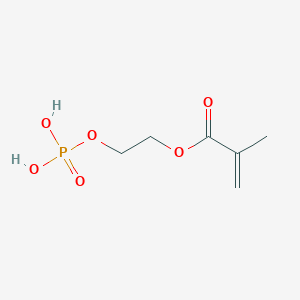

Molecular Structure Analysis

The molecular structure of “5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” and its derivatives is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These compounds typically exhibit planar triazole rings, contributing to their ability to interact with biological targets through π-π stacking interactions and hydrogen bonding. The presence of the ethoxyphenyl substituent influences the electronic distribution within the molecule, potentially affecting its reactivity and biological activity.

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of different functional groups. These reactions are essential for the structural modification of the triazole ring, enabling the synthesis of a wide range of derivatives with varied biological activities. The thiol group in “5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” offers additional reactivity, serving as a nucleophile in coupling reactions or as a ligand in coordination chemistry.

Physical Properties Analysis

The physical properties of “5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the triazole ring. These properties are crucial for determining the compound's suitability for various applications, including its bioavailability and stability in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the triazole core and the substituents attached to it. The ethoxyphenyl group in “5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” affects its electronic properties, potentially enhancing its interaction with biological targets and modifying its pharmacological profile.

References (Sources)

For detailed synthesis, structural analysis, and properties of compounds similar to “5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol,” please refer to the following sources:

(Koparır et al., 2013): This work presents the characterization of a similar 1,2,4-triazole derivative, providing insights into its molecular structure and properties.

(Ding et al., 2008): The crystal structure analysis of a closely related compound, offering valuable information on the molecular arrangement and interactions within the crystalline solid.

(Labanauskas et al., 2004): Discusses the synthesis and anti-inflammatory activity of methoxyphenyl-triazole derivatives, illustrating the potential biological applications of these compounds.

Aplicaciones Científicas De Investigación

Field

Summary of the Application

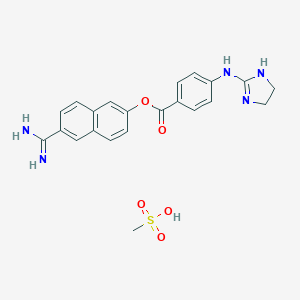

“5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a potential genotoxic impurity of the drug sildenafil citrate . Sildenafil is used for the treatment of erectile dysfunction and hypertension .

Methods of Application

The potential genotoxic impurities of sildenafil were synthesized, including sildenafil sulfonyl methyl ester, sildenafil sulfonyl ethyl ester, and sildenafil sulfonyl isopropyl ester . Various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR were used for characterization .

Results or Outcomes

The synthesized sildenafil sulfonyl esters have proved to be beneficial for the pharmaceutical industry in view of the regulatory importance . A simple, efficient, and repeatable method was developed for the preparation of sildenafil sulfonyl esters .

Application in Antibacterial Research

Field

Summary of the Application

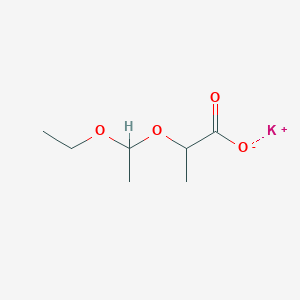

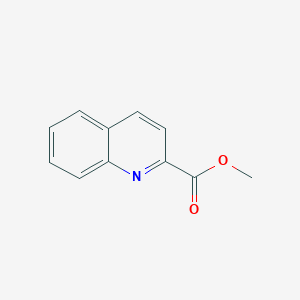

“5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is used in the synthesis of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives, which have potential antibacterial properties .

Methods of Application

The methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids were prepared by interaction of 1H-1,2,4-triazole-3-thiols with the methyl ester of 5-chloromethylfuran-2-carboxylic acid in the presence of an equivalent quantity of potassium hydroxide in methanol . Alkaline hydrolysis of these esters yielded the corresponding acids .

Results or Outcomes

The antibacterial properties of the esters and acids were studied . The compounds synthesized may be of interest for the synthesis of antitumor and antiviral substances .

Propiedades

IUPAC Name |

5-(2-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAVINWNKVQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355897 | |

| Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

19982-35-5 | |

| Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.